1,8,8-Trimethylbicyclo[3.2.1]octan-3-one
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Overview
Description
1,8,8-Trimethylbicyclo[321]octan-3-one is a bicyclic ketone with a unique structure that includes a bicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-Trimethylbicyclo[3.2.1]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclopentane derivatives and piperidine derivatives, which undergo nucleophilic attack and intramolecular cyclization . Another approach involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with good stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,8,8-Trimethylbicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
1,8,8-Trimethylbicyclo[3.2.1]octan-3-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,8,8-Trimethylbicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1,8,8-Trimethylbicyclo[3.2.1]octan-3-ol: A related compound with an alcohol group instead of a ketone.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one: Another bicyclic compound with similar structural features.
Uniqueness
1,8,8-Trimethylbicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure and the presence of three methyl groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65701-48-6 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1,8,8-trimethylbicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C11H18O/c1-10(2)8-4-5-11(10,3)7-9(12)6-8/h8H,4-7H2,1-3H3 |
InChI Key |
JKSPITNBBVCWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC(=O)C2)C)C |
Origin of Product |
United States |
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